molecular formula C12H13NO3 B1404441 3-{[(1E,2E)-3-hydroxy-1-methylbut-2-en-1-ylidene]amino}benzoic acid CAS No. 1415720-53-4

3-{[(1E,2E)-3-hydroxy-1-methylbut-2-en-1-ylidene]amino}benzoic acid

Cat. No. B1404441
CAS RN: 1415720-53-4
M. Wt: 219.24 g/mol
InChI Key: CZENSVPIXIGPFQ-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-{[(1E,2E)-3-hydroxy-1-methylbut-2-en-1-ylidene]amino}benzoic acid” is a chemical compound with the molecular formula C12H13NO3 . It has a molecular weight of 219.24 . This compound is a fascinating substance with diverse applications in scientific research.

Scientific Research Applications

Biologically Active Compounds of Plants

Antioxidant, Microbiological, and Cytotoxic Activity of Carboxylic Acids

Natural carboxylic acids derived from plants, such as benzoic acid derivatives, have been studied for their biological activities. A literature review comparing structural differences among selected carboxylic acids, including benzoic acid, cinnamic acid, and others, revealed correlations between their structure and bioactivity. Rosmarinic acid exhibited the highest antioxidant activity. Antimicrobial properties varied depending on the microbial strain and experimental conditions, with certain acids showing significant activity. The presence of hydroxyl groups was noted to influence the cytotoxic potential of these molecules, highlighting the importance of structural features in determining biological activity (Godlewska-Żyłkiewicz et al., 2020).

Advanced Oxidation Processes for Environmental Applications

Degradation of Pharmaceutical Compounds

Studies on advanced oxidation processes (AOPs) have investigated the degradation of various pharmaceutical compounds, including their kinetics, mechanisms, and by-products. Research on acetaminophen degradation by AOPs, for instance, has provided insights into potential environmental applications for managing recalcitrant compounds. Identifying degradation pathways and assessing the biotoxicity of by-products are critical for understanding the environmental impact of these processes and improving treatment systems (Qutob et al., 2022).

Biological Activities and Health Implications

Benzoic Acid as a Food and Feed Additive

Research has shown that benzoic acid, used widely as an antibacterial and antifungal preservative in foods and feeds, can enhance growth and health by promoting gut functions. Studies utilizing piglets and porcine intestinal epithelial cells as models have indicated that appropriate levels of benzoic acid might improve gut functions through various mechanisms, including regulating enzyme activity and immunity, though excess administration could harm gut health (Mao et al., 2019).

properties

IUPAC Name

3-[[(E)-4-oxopent-2-en-2-yl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8(6-9(2)14)13-11-5-3-4-10(7-11)12(15)16/h3-7,13H,1-2H3,(H,15,16)/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZENSVPIXIGPFQ-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)NC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C)/NC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(1E,2E)-3-hydroxy-1-methylbut-2-en-1-ylidene]amino}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{[(1E,2E)-3-hydroxy-1-methylbut-2-en-1-ylidene]amino}benzoic acid
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3-{[(1E,2E)-3-hydroxy-1-methylbut-2-en-1-ylidene]amino}benzoic acid
Reactant of Route 3
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3-{[(1E,2E)-3-hydroxy-1-methylbut-2-en-1-ylidene]amino}benzoic acid
Reactant of Route 4
3-{[(1E,2E)-3-hydroxy-1-methylbut-2-en-1-ylidene]amino}benzoic acid
Reactant of Route 5
3-{[(1E,2E)-3-hydroxy-1-methylbut-2-en-1-ylidene]amino}benzoic acid
Reactant of Route 6
3-{[(1E,2E)-3-hydroxy-1-methylbut-2-en-1-ylidene]amino}benzoic acid

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